Cas no 1133822-72-6 (6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione)

6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione is a synthetic compound exhibiting unique structural characteristics. This compound offers enhanced stability, a favorable solubility profile, and distinctive optical properties, making it a valuable tool for research and development in various chemical applications.
6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione structure
1133822-72-6 structure
商品名:6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione
CAS番号:1133822-72-6
MF:C21H26O2S
メガワット:342.494945049286
MDL:MFCD10007658
CID:4680635
PubChem ID:24279088

6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione 化学的及び物理的性質

名前と識別子

    • 6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
    • STL457218
    • 6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
    • 6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione
    • MDL: MFCD10007658
    • インチ: 1S/C21H26O2S/c1-2-3-7-15-13-20(24)22-19-14-18-16(12-17(15)19)8-11-21(23-18)9-5-4-6-10-21/h12-14H,2-11H2,1H3
    • InChIKey: UMEOXNRPXAPURT-UHFFFAOYSA-N
    • ほほえんだ: S=C1C=C(CCCC)C2C(=CC3=C(C=2)CCC2(CCCCC2)O3)O1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 506
  • 疎水性パラメータ計算基準値(XlogP): 5.9
  • トポロジー分子極性表面積: 50.6

6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B135870-2000mg
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
1133822-72-6
2g
$ 505.00 2022-06-07
Enamine
EN300-302925-5g
6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
1133822-72-6
5g
$2443.0 2023-09-06
TRC
B135870-1000mg
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
1133822-72-6
1g
$ 315.00 2022-06-07
Enamine
EN300-302925-0.05g
6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
1133822-72-6
0.05g
$197.0 2023-09-06
TRC
B135870-500mg
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
1133822-72-6
500mg
$ 195.00 2022-06-07
Enamine
EN300-302925-10.0g
6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
1133822-72-6
10.0g
$3622.0 2023-02-25
Enamine
EN300-302925-5.0g
6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
1133822-72-6
5.0g
$2443.0 2023-02-25
Enamine
EN300-302925-0.25g
6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
1133822-72-6
0.25g
$418.0 2023-09-06
abcr
AB417121-5g
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione; .
1133822-72-6
5g
€381.00 2025-02-20
abcr
AB417121-500mg
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione; .
1133822-72-6
500mg
€157.00 2025-02-20

6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione 関連文献

6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thioneに関する追加情報

Introduction to 6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano[3,2-g]chromene-8'-thione (CAS No. 1133822-72-6)

The compound 6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano[3,2-g]chromene-8'-thione (CAS No. 1133822-72-6) represents a fascinating intersection of structural complexity and potential biological activity within the realm of medicinal chemistry. This spirocyclic heterocyclic molecule features a unique combination of fused rings and functional groups, which has garnered significant interest in recent years due to its promising pharmacological properties.

At the core of this compound's structure lies a spirocyclohexane moiety, which introduces a rigid three-membered ring embedded within a larger bicyclic system. This spirocyclic core is particularly noteworthy for its ability to influence molecular conformation and interact with biological targets in a distinct manner. The presence of a butyl group at the 6' position further modulates the compound's physicochemical properties, enhancing its lipophilicity and potentially improving membrane permeability—a crucial factor for drug bioavailability.

The pyranochromene scaffold, specifically the 1,2'-pyrano[3,2-g]chromene portion of the molecule, adds another layer of complexity. This fused system combines a pyran ring with a chromene core, both of which are well-documented for their roles in various biological processes. The chromene moiety is particularly interesting due to its association with antioxidant and anti-inflammatory activities, while the pyran ring can contribute to additional metabolic stability and binding affinity.

The 8'-thione functional group at the terminal position of the molecule introduces a sulfur atom into the structure. Thiols are known for their reactivity and ability to form disulfide bonds, which can be exploited in drug design for covalent binding or redox-based mechanisms. This feature makes the compound particularly intriguing for developing therapeutics that require specific interactions with biological thiols or utilize redox-sensitive mechanisms.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the potential interactions of this compound with biological targets. Studies suggest that the rigid spirocyclic core and the presence of multiple aromatic systems may enable favorable binding to proteins involved in inflammatory pathways. Furthermore, the lipophilic nature modulated by the butyl group could enhance interactions with lipid rafts or membrane-bound receptors.

In light of these structural features, several research groups have explored the pharmacological potential of derivatives related to 6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano[3,2-g]chromene-8'-thione. Preliminary in vitro studies have indicated promising activity against enzymes such as lipoxygenase and cyclooxygenase, which are key players in inflammatory responses. Additionally, analogs of this compound have shown potential as kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling pathways.

The synthesis of this compound presents an intriguing challenge due to its complex fused ring system. Traditional organic synthesis techniques have been employed to construct the spirocyclic core, followed by functionalization at various positions to introduce the pyranochromene and thione moieties. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one, reducing both reaction times and byproduct formation.

One particularly innovative approach involves transition-metal-catalyzed reactions that facilitate ring-forming steps required for constructing the spirocyclic system. Palladium-catalyzed coupling reactions have been especially useful in forming carbon-carbon bonds between different aromatic units within the molecule. These catalytic methods not only improve synthetic efficiency but also allow for greater control over regioselectivity during construction.

The pharmacokinetic profile of 6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano[3,2-g]chromene-8'-thione is another area of active investigation. Due to its moderate lipophilicity imparted by both the butyl group and aromatic systems, it exhibits reasonable solubility in both aqueous and lipid environments—a desirable property for drug candidates intended for oral administration or topical application. Additionally

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Amadis Chemical Company Limited
(CAS:1133822-72-6)6'-Butyl-3',4'-dihydro-8'H-spirocyclohexane-1,2'-pyrano3,2-gchromene-8'-thione
A1154061
清らかである:99%
はかる:5g
価格 ($):341.0